(6-Chloro-benzofuran-3-YL)-acetic acid
Overview
Description
(6-Chloro-benzofuran-3-YL)-acetic acid, also known as 6-chlorobenzofuran-3-ylacetic acid or 6-CBFA, is a synthetic chemical compound that has a wide range of applications in the fields of science and medicine. 6-CBFA has been used in a variety of research studies and laboratory experiments to further understand the biochemical and physiological effects of this compound.
Scientific Research Applications
Photophysical Studies and Material Applications
(6-Chloro-benzofuran-3-yl)-acetic acid and its derivatives, such as (6-methyl-benzofuran-3-yl)-acetic acid hydrazide [6MLBH] and (6-methoxy-benzofuran-3-yl)-acetic acid hydrazide [6MOBH], have been synthesized and characterized for their photophysical properties. Studies demonstrate their potential as luminescence materials and fluorescent probes due to significant solvatochromic behavior and high dipole moments in excited states. These properties suggest applications in designing non-linear optical materials (Maridevarmath et al., 2019).
Spectroscopic and Structural Characterization
Derivatives of (6-Chloro-benzofuran-3-yl)-acetic acid have been extensively studied using spectroscopic methods and quantum chemical computations. For example, (4,6-dimethyl-benzofuran-3-yl)-acetic acid hydrazide's structural and spectroscopic characteristics were investigated to understand its molecular interactions and nature. These insights can be valuable in various fields of chemistry and materials science (Khemalapure et al., 2020).
Reactivity Studies and Charge Transfer Analysis
Research on compounds like 2-(6-hydroxy-1-benzofuran-3-yl) acetic acid has included studies on their structural, spectroscopic, reactivity, and charge transfer properties. These studies provide insights into the molecule's stability in different environments, which can be crucial for applications in pharmaceuticals and materials chemistry (Murthy et al., 2018).
properties
IUPAC Name |
2-(6-chloro-1-benzofuran-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO3/c11-7-1-2-8-6(3-10(12)13)5-14-9(8)4-7/h1-2,4-5H,3H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJOWIRZNLSJGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC=C2CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Chloro-benzofuran-3-YL)-acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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